

# A Technical Guide to DNP-X, SE: Structure, Properties, and Applications

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Compound of Interest		
Compound Name:	DNP-X, SE	
Cat. No.:	B559584	Get Quote

This technical guide provides an in-depth overview of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (**DNP-X**, **SE**). It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation, immunoassays, and FRET-based detection systems. This document details the chemical structure, physicochemical properties, core applications, and detailed experimental protocols associated with **DNP-X**, **SE**.

### **Core Compound Identification and Properties**

**DNP-X, SE** is a well-characterized amine-reactive chemical compound.[1][2] Its systematic name is 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester.[1][3][4][5][6][7][8] The molecule incorporates three key functional components:

- A Dinitrophenyl (DNP) Group: This unit acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein. It is specifically recognized by anti-DNP antibodies.[1][2][4][5][7]
- A Succinimidyl Ester (SE): This is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[4][9]
- An Aminohexanoyl Spacer ('X'): A seven-atom spacer arm separates the DNP hapten from the succinimidyl ester.[9] This spacer minimizes steric hindrance, thereby improving the accessibility of the DNP moiety for detection by anti-DNP antibodies.[9]



### **Physicochemical and Quantitative Data**

The key properties of **DNP-X**, **SE** are summarized in the table below. This data is critical for calculating molar quantities, ensuring appropriate storage, and planning experiments.

Property	Value	Source(s)
Systematic Name	6-(2,4- Dinitrophenyl)aminohexanoic acid, succinimidyl ester	[1][4][5][10]
Molecular Formula	C16H18N4O8	[5][8][10]
Molecular Weight	394.34 g/mol	[1][2][4][5][10]
Exact Mass	394.112 g/mol	[8]
CAS Number	82321-04-8	[1][3][7][8][10]
Appearance	Light yellow to yellow solid powder	[2][8]
Purity	≥95% - 98.47% (as determined by HPLC)	[5][10]
Melting Point	152°C	[8]
Solubility	Soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)	[2][4]
Storage Conditions	Store at -20°C, protected from light. Stock solutions are unstable and should be prepared fresh.	[1][5][8][9][10]

### **Mechanisms of Action and Applications**

**DNP-X, SE** is a versatile tool with two primary applications in research and development: haptenylation for immunodetection and Fluorescence Resonance Energy Transfer (FRET) quenching.

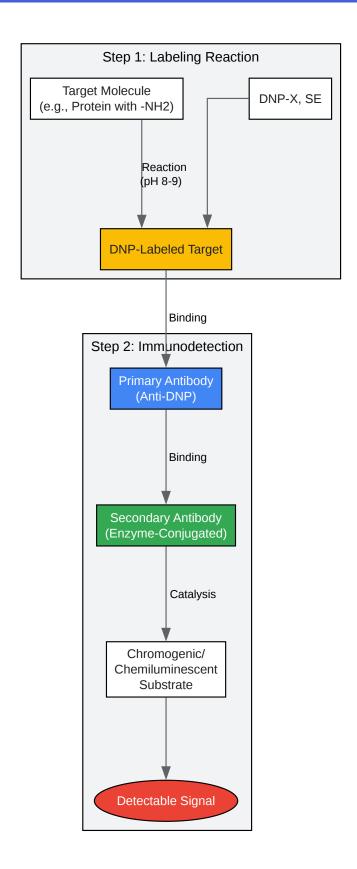


#### **Haptenylation for Immunological Detection**

The most common application of **DNP-X**, **SE** is to label proteins, peptides, or other amine-containing molecules with the DNP hapten. Once conjugated, the DNP-labeled molecule can be readily detected in various immunoassays (e.g., ELISA, Western blotting, immunohistochemistry) using a specific anti-DNP antibody.

The general workflow for this application is illustrated below.





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Workflow for haptenylation and subsequent immunodetection.

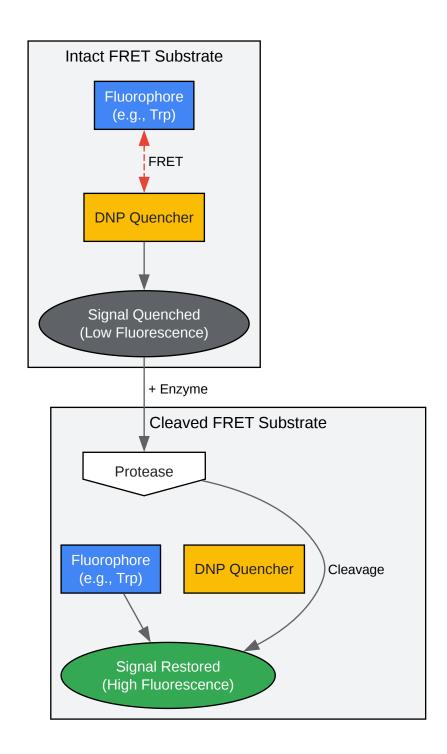


#### **FRET Quenching**

**DNP-X, SE** also serves as an excellent non-fluorescent acceptor (quencher) in FRET-based assays.[1][4][6] It is particularly effective when paired with fluorescent amino acids like Tryptophan (Trp) or Tyrosine (Tyr) as donors.[1][2][4][6][7] This property is widely exploited in protease activity assays. In such an assay, a peptide substrate is synthesized with a fluorescent donor at one end and the DNP quencher at the other. In the intact state, the proximity of the DNP group quenches the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.

The mechanism is visualized in the following diagram.





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Mechanism of a FRET-based protease assay using a DNP quencher.

## **Experimental Protocols**

Successful use of **DNP-X**, **SE** requires careful attention to solution preparation, reaction conditions, and purification.



#### **Stock Solution Preparation**

Due to the hydrolysis of the succinimidyl ester in aqueous solutions, stock solutions must be prepared in an anhydrous organic solvent and used promptly.[4]

- Solvent Selection: Use high-quality, anhydrous DMSO or DMF.[2][4]
- Procedure:
  - Allow the vial of **DNP-X**, **SE** powder to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a concentrated stock solution, typically 10-50 mM, by dissolving the powder in the chosen anhydrous solvent.[5] For example, to prepare a 10 mM stock solution, dissolve 3.94 mg of DNP-X, SE in 1 mL of anhydrous DMSO.
- Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Protect from light and moisture.[5][8][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

The following table provides volumes of DMSO needed to prepare common stock concentrations.

Mass of DNP-X, SE	Volume of DMSO for 1 mM	Volume of DMSO for 5 mM	Volume of DMSO for 10 mM
1 mg	2.536 mL	507.2 μL	253.6 μL
5 mg	12.68 mL	2.536 mL	1.268 mL
10 mg	25.36 mL	5.072 mL	2.536 mL
Data derived from molecular weight 394.34 g/mol .[7]			

#### **General Protocol for Amine Labeling**



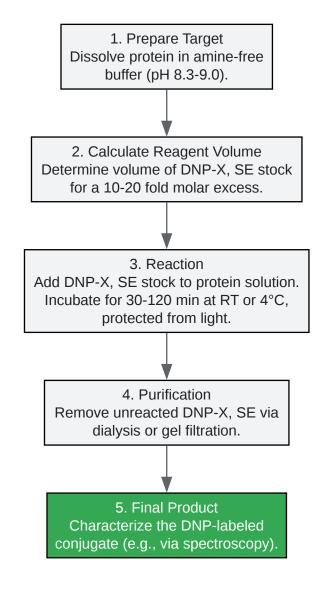




This protocol provides a general workflow for conjugating **DNP-X**, **SE** to a protein or other amine-containing macromolecule.

- Materials:
  - DNP-X, SE stock solution (10 mM in anhydrous DMSO).
  - Target molecule containing primary amines (e.g., protein).
  - Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0).[4] Crucially, avoid buffers containing primary amines like Tris, as they will compete for reaction with the SE ester.[4]
  - Purification system (e.g., dialysis cassette, gel filtration column like Sephadex G-25).[4]
- Workflow:





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